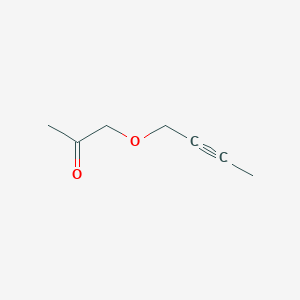

1-But-2-ynoxypropan-2-one

Description

1-But-2-ynoxypropan-2-one is a ketone derivative featuring a propan-2-one (acetone) backbone substituted with a but-2-ynoxy group. This compound is characterized by its alkynyl ether functionality, which imparts unique reactivity in cycloaddition and cyclopropanation reactions. Its synthesis, as reported by Zhang and Fox (2006), involves a one-pot methodology optimized for high yield and selectivity, making it a valuable intermediate in organic synthesis . The CAS registry number 330645-87-9 corresponds to this compound, which has been utilized in studies exploring strained ring systems and catalytic transformations .

Properties

CAS No. |

122132-12-1 |

|---|---|

Molecular Formula |

C7H10O2 |

Molecular Weight |

126.15 g/mol |

IUPAC Name |

1-but-2-ynoxypropan-2-one |

InChI |

InChI=1S/C7H10O2/c1-3-4-5-9-6-7(2)8/h5-6H2,1-2H3 |

InChI Key |

AYQCEHXXTDRHJT-UHFFFAOYSA-N |

SMILES |

CC#CCOCC(=O)C |

Canonical SMILES |

CC#CCOCC(=O)C |

Synonyms |

2-Propanone, 1-(2-butynyloxy)- (9CI) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentaacetylquercetin can be synthesized through the acetylation of quercetin. The process involves the reaction of quercetin with acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically proceeds under mild conditions, with the temperature maintained at around 0-5°C to prevent decomposition of the reactants .

Industrial Production Methods

Industrial production of pentaacetylquercetin follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Pentaacetylquercetin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert it back to quercetin or other reduced forms.

Substitution: Acetyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Quercetin and other reduced forms.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pentaacetylquercetin has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its antioxidant and anti-inflammatory properties.

Medicine: Investigated for its potential anticancer effects and its ability to inhibit viral adhesion on cell surfaces

Industry: Used in the development of health products and as an additive in food and cosmetics.

Mechanism of Action

Pentaacetylquercetin exerts its effects through various molecular targets and pathways:

Antioxidant Activity: Scavenges free radicals and inhibits lipid peroxidation.

Anti-inflammatory Activity: Inhibits the production of pro-inflammatory mediators such as nitric oxide and prostaglandins.

Anticancer Activity: Induces apoptosis in cancer cells through pathways involving p53 and caspase-3.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-But-2-ynoxypropan-2-one can be contextualized by comparing it with analogous ketone derivatives. Key differences in substituent groups, molecular properties, and applications are highlighted below:

Structural and Functional Group Analysis

Stability and Handling

- The alkynyl ether in 1-But-2-ynoxypropan-2-one introduces thermal sensitivity, requiring storage at low temperatures to prevent polymerization. In contrast, 1-(2-Thienyl)-1-propanone exhibits greater stability due to aromatic stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.